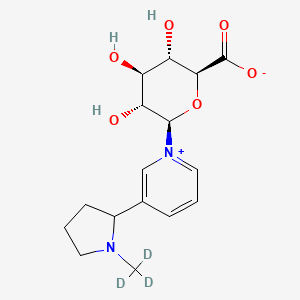
rac-Nicotine-d3 N-Beta-D-Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-Nicotine-d3 N-Beta-D-Glucuronide: is a metabolite of nicotine, specifically a glucuronide conjugate. It is a deuterated form of nicotine N-beta-D-glucuronide, where three hydrogen atoms are replaced by deuterium. This compound is primarily used in research to study nicotine metabolism and its effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-Nicotine-d3 N-Beta-D-Glucuronide involves the glucuronidation of deuterated nicotine. The process typically includes the following steps:
Deuteration of Nicotine: Nicotine is treated with deuterium gas or deuterated reagents to replace hydrogen atoms with deuterium.
Glucuronidation: The deuterated nicotine is then reacted with uridine diphosphate glucuronic acid (UDPGA) in the presence of glucuronosyltransferase enzymes to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of nicotine are deuterated using industrial-scale reactors.
Enzymatic Glucuronidation: The deuterated nicotine is then subjected to enzymatic glucuronidation using immobilized enzymes to enhance efficiency and yield.
化学反応の分析
Types of Reactions
rac-Nicotine-d3 N-Beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to deuterated nicotine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) are employed.
Major Products Formed
Oxidation: N-oxide derivatives of this compound.
Reduction: Deuterated nicotine.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
rac-Nicotine-d3 N-Beta-D-Glucuronide is widely used in scientific research, including:
Chemistry: Studying the metabolic pathways of nicotine and its derivatives.
Biology: Investigating the biological effects of nicotine metabolism.
Medicine: Researching the pharmacokinetics and pharmacodynamics of nicotine in the human body.
Industry: Developing nicotine replacement therapies and studying the environmental impact of nicotine.
作用機序
rac-Nicotine-d3 N-Beta-D-Glucuronide exerts its effects through the following mechanisms:
Metabolism: It is a metabolite of nicotine, formed through glucuronidation in the liver.
Molecular Targets: It interacts with nicotinic acetylcholine receptors (nAChRs) in the brain and other tissues.
Pathways Involved: The compound is involved in the detoxification and excretion pathways of nicotine metabolism.
類似化合物との比較
Similar Compounds
Nicotine N-Beta-D-Glucuronide: The non-deuterated form of the compound.
Cotinine N-Beta-D-Glucuronide: Another major metabolite of nicotine.
(S)-Nicotine-d3 N-Beta-D-Glucuronide: The enantiomer of rac-Nicotine-d3 N-Beta-D-Glucuronide .
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful in research involving mass spectrometry and other analytical techniques. The presence of deuterium atoms allows for precise tracking and quantification in metabolic studies .
特性
分子式 |
C16H22N2O6 |
|---|---|
分子量 |
341.37 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C16H22N2O6/c1-17-6-3-5-10(17)9-4-2-7-18(8-9)15-13(21)11(19)12(20)14(24-15)16(22)23/h2,4,7-8,10-15,19-21H,3,5-6H2,1H3/t10?,11-,12-,13+,14-,15+/m0/s1/i1D3 |
InChIキー |
SAWAIULJDYFLPD-XMVZGRAESA-N |
異性体SMILES |
[2H]C([2H])([2H])N1CCCC1C2=C[N+](=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O |
正規SMILES |
CN1CCCC1C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


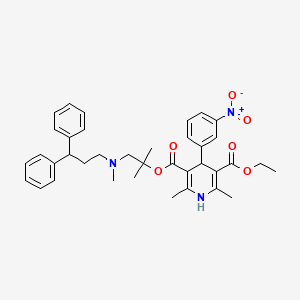
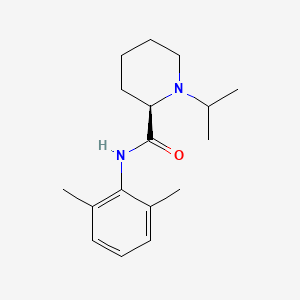
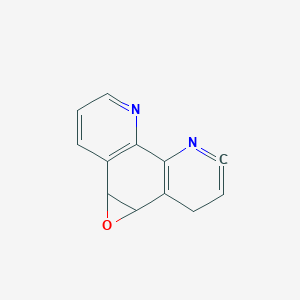
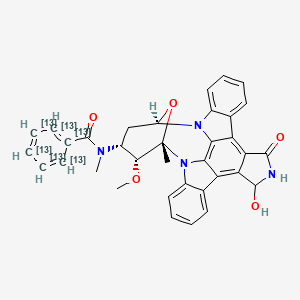
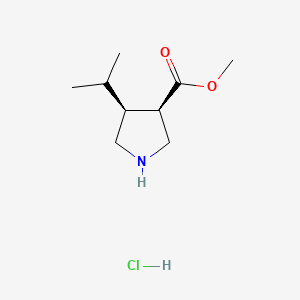



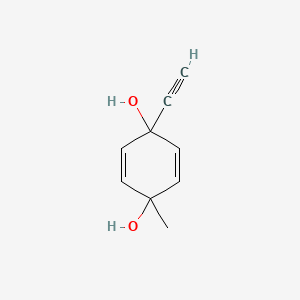
![1,2-Propanedione Bis(2,4-dinitrophenylhydrazone); Methylglyoxal Bis[(2,4-dinitrophenyl)hydrazone]; Bis[(2,4-dinitrophenyl)hydrazone]pyruvaldehyde](/img/structure/B13838573.png)
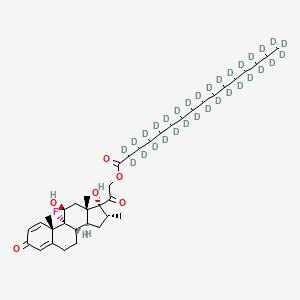
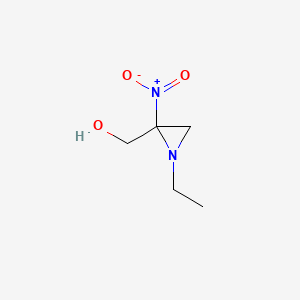
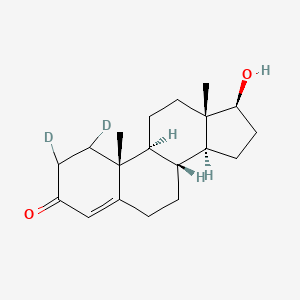
![1-[4-Bromo-3-(methyloxy)phenyl]piperidine](/img/structure/B13838615.png)
